(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one .
- It belongs to the class of heterocyclic compounds due to the presence of both a pyrazole ring and a benzothiazole ring.
- The compound’s structure contains a conjugated system , which can influence its properties and reactivity.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , where a β-ketoester reacts with hydrazine hydrate and a suitable aldehyde (such as 2-(5-fluoro-1H-indol-3-yl)acetaldehyde) to form the pyrazole ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the lab for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology: It may have biological activity, making it relevant for drug discovery and medicinal chemistry.
Medicine: Investigating its pharmacological properties could lead to potential drug candidates.
Industry: While not directly used in industry, understanding its properties can inform drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
Pathways: It may affect cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: The combination of the benzothiazole and pyrazole rings makes this compound unique.
Similar Compounds: Some related compounds include other benzothiazole derivatives and pyrazole-containing molecules.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C23H20FN5OS |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20FN5OS/c1-13(25-10-9-15-12-26-18-8-7-16(24)11-17(15)18)21-14(2)28-29(22(21)30)23-27-19-5-3-4-6-20(19)31-23/h3-8,11-12,26,28H,9-10H2,1-2H3 |
InChI Key |
ITCPRKQPCDEIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CNC5=C4C=C(C=C5)F)C |
Origin of Product |
United States |
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